molecular formula C11H17N3O B11719099 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B11719099
M. Wt: 207.27 g/mol
InChI Key: VPUWUEFBOKUMHT-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a seven-membered diazepinone moiety. This compound belongs to a broader class of pyrazolo[1,5-a][1,4]diazepin-4-ones, which have garnered interest due to their diverse biological activities, including antiviral, anticancer, and CNS-modulating effects .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C11H17N3O/c1-11(2,3)9-7-8-10(15)12-5-4-6-14(8)13-9/h7H,4-6H2,1-3H3,(H,12,15)

InChI Key

VPUWUEFBOKUMHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2CCCNC(=O)C2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the diazepine ring through cyclization reactions. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anxiolytic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one involves interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain neurotransmitter receptors, such as GABA receptors, leading to its observed biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group distinguishes 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one from analogs with aromatic or smaller aliphatic substituents. Key comparisons include:

Compound Substituent Melting Point (°C) LogP Molecular Weight (g/mol) Key Features
This compound tert-Butyl (C(CH₃)₃) N/A ~2.3* 249.3 High lipophilicity; steric hindrance may affect reactivity .
2-(4-Bromophenyl)-7-hydroxy-... (Compound 1, ) 4-Bromophenyl 230 (decomp.) N/A 383.2 Polar hydroxyl group; moderate yield (50%) .
2-(4-Methoxyphenyl)-7-hydroxy-... (Compound 2, ) 4-Methoxyphenyl 239 (decomp.) N/A 309.3 Electron-donating methoxy group; lower yield (38%) .
5-Benzyl-2-(4-phenylpiperazine-1-carbonyl)-... () 4-Phenylpiperazine N/A ~3.5 444.5 Extended conjugation; potential CNS activity .
2-Methyl-... dihydrochloride () Methyl N/A 1.07 224.1 High solubility due to HCl salt; reduced lipophilicity .

*Estimated based on tert-butyl analogs in –17.

  • Steric Effects : The tert-butyl group in the target compound may reduce intermolecular interactions, leading to lower melting points compared to aromatic analogs (e.g., 4-bromophenyl derivative, mp 230°C) .

Biological Activity

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound with a unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective effects. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3OC_{10}H_{15}N_{3}O. Its structure is characterized by a fused pyrazolo-diazepine framework that contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, studies have shown that analogs of pyrazolo compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as AKT and mTOR.

CompoundCancer TypeIC50 Value (μM)Mechanism of Action
MM134Colon Cancer0.37Inhibition of SPPL2a processing
MM129VariousVariableInhibition of BTK and mTOR pathways

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. These effects may be attributed to its ability to modulate neurotransmitter levels and protect against excitotoxicity.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell viability with an IC50 value indicating potent activity against several cancer types.

Study 2: In Vivo Assessment

In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. The study also reported minimal side effects, suggesting a favorable therapeutic index.

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound is orally bioavailable with a half-life conducive for therapeutic use. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability~100%
Clearance46 mL/min/kg
Volume of Distribution (Vss)1.2 L/kg

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